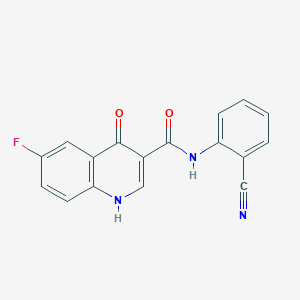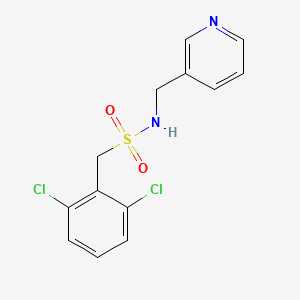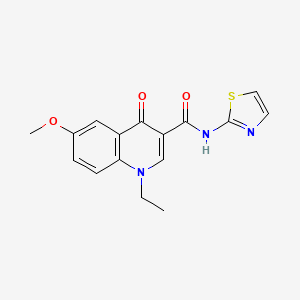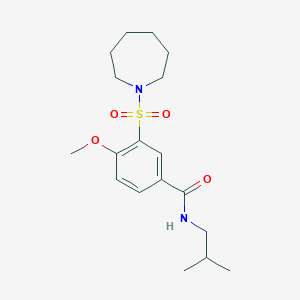
N-(2-cyanophenyl)-6-fluoro-4-hydroxy-3-quinolinecarboxamide
Descripción general
Descripción
N-(2-cyanophenyl)-6-fluoro-4-hydroxy-3-quinolinecarboxamide, also known as GSK369796, is a synthetic compound that belongs to the class of quinolinecarboxamides. It was developed by GlaxoSmithKline (GSK) as a potential drug candidate for the treatment of malaria, a disease caused by Plasmodium parasites.
Mecanismo De Acción
The exact mechanism of action of N-(2-cyanophenyl)-6-fluoro-4-hydroxy-3-quinolinecarboxamide is not fully understood. However, it is believed to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. This inhibition leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, and ultimately leads to the death of the parasite.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in animal studies. It is rapidly absorbed and distributed throughout the body, with the highest concentrations found in the liver and kidneys. This compound has a half-life of approximately 5 hours in humans and is primarily eliminated through the urine. In addition, this compound has been shown to have a good safety profile in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-cyanophenyl)-6-fluoro-4-hydroxy-3-quinolinecarboxamide is its potent antimalarial activity. It has been shown to be active against a wide range of Plasmodium strains, including drug-resistant strains. In addition, this compound has a synergistic effect when used in combination with other antimalarial drugs, which could potentially reduce the development of drug resistance.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound has a relatively short half-life, which may require frequent dosing in clinical trials.
Direcciones Futuras
For the development of N-(2-cyanophenyl)-6-fluoro-4-hydroxy-3-quinolinecarboxamide include optimizing the synthesis method, investigating combination therapy, testing against other parasitic diseases, and further elucidating its mechanism of action.
Aplicaciones Científicas De Investigación
N-(2-cyanophenyl)-6-fluoro-4-hydroxy-3-quinolinecarboxamide has been extensively studied for its potential as an antimalarial drug. It has been shown to be active against both the blood and liver stages of Plasmodium parasites, which are responsible for the symptoms of malaria. In addition, this compound has been tested against drug-resistant strains of Plasmodium and has shown promising results. Furthermore, this compound has been shown to have a synergistic effect when used in combination with other antimalarial drugs, such as artemisinin.
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3O2/c18-11-5-6-15-12(7-11)16(22)13(9-20-15)17(23)21-14-4-2-1-3-10(14)8-19/h1-7,9H,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNGXECGCHHWBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(8-chloro-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinolin-4-yl)phenol](/img/structure/B4445198.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4445201.png)


![2,5-dimethyl-3-(4-methylphenyl)-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4445230.png)
![N-propyl-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4445235.png)
![3,4-dimethoxy-N-[4-(4-methyl-1-oxo-2(1H)-phthalazinyl)phenyl]benzamide](/img/structure/B4445251.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-2-furamide](/img/structure/B4445262.png)
![N-[3-(1-hydroxyethyl)phenyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4445268.png)

![N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4445294.png)


![N-[3-(dimethylamino)propyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4445316.png)
